molecular formula C8H8I2O2 B14029673 2,3-Diiodo-1,4-dimethoxybenzene

2,3-Diiodo-1,4-dimethoxybenzene

Cat. No.: B14029673
M. Wt: 389.96 g/mol
InChI Key: KKSFPNCGZCWIDE-UHFFFAOYSA-N
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Description

2,3-Diiodo-1,4-dimethoxybenzene is an aromatic compound featuring a benzene ring substituted with two methoxy groups at the 1,4-positions and two iodine atoms at the 2,3-positions. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a precursor for photochromic materials . The iodine atoms act as excellent leaving groups, facilitating nucleophilic substitutions, while the methoxy groups donate electron density to the ring, stabilizing intermediates in redox processes .

Properties

Molecular Formula

C8H8I2O2

Molecular Weight

389.96 g/mol

IUPAC Name

2,3-diiodo-1,4-dimethoxybenzene

InChI

InChI=1S/C8H8I2O2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3

InChI Key

KKSFPNCGZCWIDE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OC)I)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diiodo-1,4-dimethoxybenzene typically involves the iodination of 1,4-dimethoxybenzene. One common method is the reaction of 1,4-dimethoxybenzene with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of 2,3-Diiodo-1,4-dimethoxybenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2,3-Diiodo-1,4-dimethoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Diiodo-1,4-dimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Diiodo-1,4-dimethoxybenzene involves its interaction with various molecular targets and pathways. The iodine atoms and methoxy groups play a crucial role in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. Additionally, it can participate in redox reactions, affecting cellular oxidative stress levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted 1,4-Dimethoxybenzenes

2.1.1. 2,3-Dibromo-1,4-dimethoxybenzene
  • Structure : Bromine replaces iodine at the 2,3-positions.
  • Molecular Weight : 295.96 g/mol (vs. ~390 g/mol for the diiodo analog) .
  • Reactivity : Bromine’s lower electronegativity and smaller atomic radius result in weaker leaving-group ability compared to iodine. This reduces its efficacy in cross-coupling reactions but enhances stability under acidic conditions .
  • Applications : Used in synthesizing arylboronic acids and as a building block for liquid crystals .
2.1.2. 2-Chloro-3-iodo-1,4-dimethoxybenzene
  • Structure : Mixed chloro-iodo substitution at the 2,3-positions.
  • Melting Point : 129–131°C, indicating higher crystallinity compared to diiodo analogs .
  • Electronic Effects : The electron-withdrawing chlorine stabilizes radical cations, making it effective in redox-mediated reactions .

Alkyl-Substituted 1,4-Dimethoxybenzenes

2.2.1. 2,3-Dimethyl-1,4-dimethoxybenzene (23DDB)
  • Structure : Methyl groups replace iodine.
  • Applications : Explored as a redox mediator in lithium-oxygen batteries but suffers from parasitic decomposition .
2.2.2. 2,5-Di-tert-butyl-1,4-dimethoxybenzene (DBDMB)
  • Structure : Bulky tert-butyl groups at 2,5-positions.
  • Redox Potential: 4.20 V vs. Li/Li⁺, higher than diiodo derivatives, enabling efficient Li₂O₂ decomposition in batteries .
  • Solubility: Enhanced solubility in nonpolar electrolytes due to steric bulk .

Ethoxy-Substituted Analogs

2.3.1. 1,4-Diiodo-2,3-diethoxybenzene
  • Structure : Ethoxy groups replace methoxy.
  • Synthesis : Derived from 1,2-diethoxybenzene via iodination .
  • Steric Effects : Ethoxy’s larger size increases steric hindrance, slowing reaction kinetics compared to methoxy analogs .

Physicochemical and Functional Comparisons

Table 1. Key Properties of Selected Compounds

Compound Molecular Weight (g/mol) Redox Potential (V) Melting Point (°C) Key Applications
2,3-Diiodo-1,4-dimethoxybenzene ~390 Not reported Not reported Photochromes, cross-coupling
2,3-Dibromo-1,4-dimethoxybenzene 295.96 Not applicable Not reported Liquid crystals, boronic acids
2,5-Di-tert-butyl-1,4-dimethoxybenzene 282.38 4.20 Not reported Lithium-oxygen batteries
2-Chloro-3-iodo-1,4-dimethoxybenzene 298.51 Not reported 129–131 Redox catalysis

Electronic Effects

  • Iodine vs. Bromine : Iodine’s higher polarizability enhances charge transfer in photochromic systems, while bromine’s stability favors long-term applications .
  • Methoxy vs. Ethoxy : Methoxy’s smaller size reduces steric hindrance, improving reaction rates in Suzuki-Miyaura couplings .

Solubility and Stability

  • Halogenated Derivatives : Diiodo compounds are prone to light-induced degradation, whereas chloro analogs exhibit greater stability in radical-forming reactions .

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